molecular formula C8H10F3NO B13534622 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13534622
M. Wt: 193.17 g/mol
InChI Key: MHMJEQRMLVBDSW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a trifluoroethylamine group attached to a dimethylfuran ring. This compound is of interest due to its unique chemical structure, which combines the properties of both furan and trifluoroethylamine, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,5-dimethylfuran with a trifluoroethylamine derivative. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free microwave irradiation techniques have also been explored for the synthesis of related compounds, offering a more environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The trifluoroethylamine group can be reduced to form non-fluorinated amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Contains a carbazole group, offering distinct photophysical properties.

    3-(2,5-Dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: Possesses a pyrazoline ring, showing varied biological activities

Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a trifluoroethylamine group and a dimethylfuran ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H10F3NO/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7H,12H2,1-2H3

InChI Key

MHMJEQRMLVBDSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C(F)(F)F)N

Origin of Product

United States

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